

Application Notes and Protocols for GSK-4716 in HT22 Hippocampal Cells

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Compound of Interest

Compound Name: GSK-4716

Cat. No.: B1672389

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Introduction

GSK-4716 is a synthetic small molecule identified as a selective agonist for the Estrogen-Related Receptors beta (ERR β) and gamma (ERR γ).^{[1][2]} In the context of neuroscience research, the murine HT22 hippocampal cell line serves as a valuable in vitro model for studying neuronal processes, particularly mechanisms of oxidative stress, neuroprotection, and receptor signaling.^{[3][4]} Recent studies have highlighted the utility of **GSK-4716** in HT22 cells to investigate the regulation of serotonergic pathways. Specifically, **GSK-4716** has been shown to modulate the expression of the serotonin 1A receptor (5-HT1AR) through a novel interaction with the glucocorticoid receptor (GR) signaling pathway.^[5]

These notes provide detailed protocols for utilizing **GSK-4716** in HT22 cells, summarize key findings, and illustrate the associated molecular pathways.

Mechanism of Action in HT22 Cells

In hippocampal HT22 cells, **GSK-4716** acts as an ERR γ agonist. Its primary documented effect is the upregulation of 5-HT1AR expression.^[5] This regulation occurs through an indirect mechanism involving the glucocorticoid receptor. The GR typically acts as a transcriptional repressor for the 5-HT1AR gene. **GSK-4716** treatment leads to an interaction with the GR, alleviating its repressive function and thereby increasing 5-HT1AR transcription and

subsequent protein expression.[5] This finding suggests a significant crosstalk between ERR γ and GR signaling pathways in hippocampal neurons, which can be explored using **GSK-4716**.

Beyond this specific pathway, as an ERR agonist, **GSK-4716** is known to influence genes related to mitochondrial biogenesis and function, such as PGC-1 α and PGC-1 β . [1] This makes it a tool for investigating metabolic regulation and neuroprotection against oxidative stress in HT22 cells, a common application for this cell line.[6]

Data Summary

The following tables summarize the quantitative effects of **GSK-4716** and related compounds on 5-HT1AR expression in HT22 cells, as reported in the literature.[5]

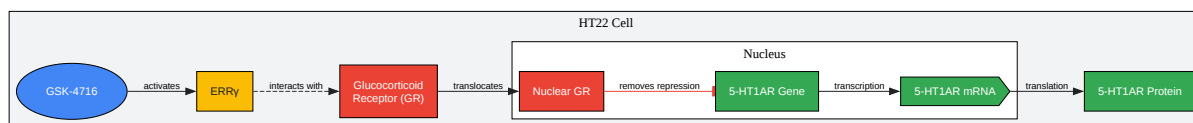
Table 1: Effect of **GSK-4716** on 5-HT1AR Promoter Activity

Treatment	Concentration	5-HT1AR Promoter Activity (Relative Luciferase Units)
Control (Vehicle)	-	1.0
GSK-4716	1 μ M	~1.8
Dexamethasone (GR agonist)	1 μ M	~0.6
GSK-4716 + Dexamethasone	1 μ M each	~1.2

Table 2: Effect of **GSK-4716** and GR Modulators on 5-HT1AR Protein Expression

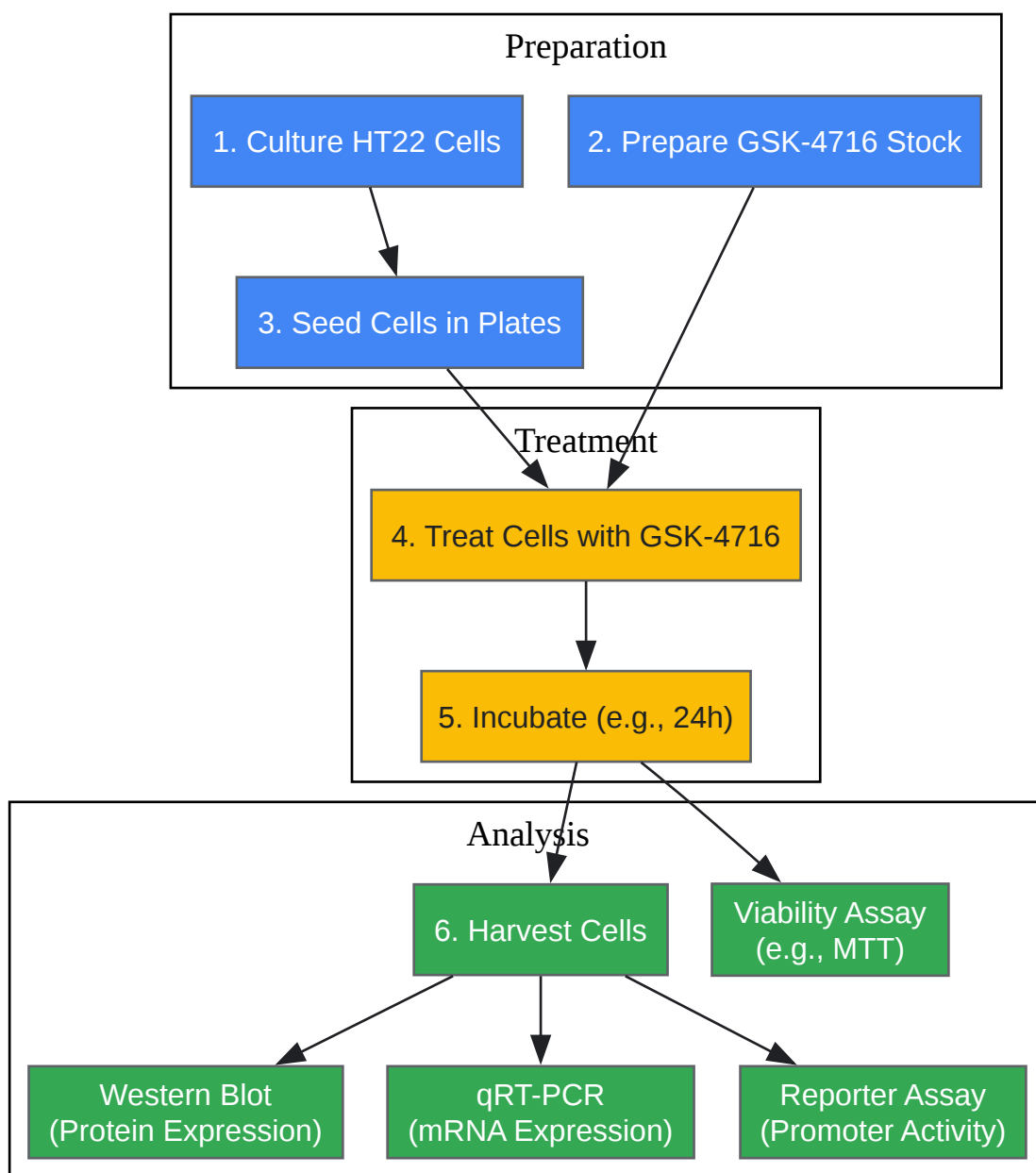
Treatment	Concentration	Relative 5-HT1AR Protein Level (Fold Change vs. Control)
Control (Vehicle)	-	1.0
GSK-4716	1 μ M	~1.6
Dexamethasone (GR agonist)	1 μ M	~0.5
GSK-4716 + Dexamethasone	1 μ M each	~1.1
Dexamethasone + RU486 (GR antagonist)	1 μ M each	~0.9

Signaling Pathways and Workflows



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Caption: **GSK-4716** signaling pathway in HT22 cells.



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